molecular formula C7H3BrClFN2 B3196666 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile CAS No. 1000577-72-9

2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

Cat. No.: B3196666
CAS No.: 1000577-72-9
M. Wt: 249.47 g/mol
InChI Key: QDBMUGJYCLTPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Benzonitrile (B105546) Derivatives in Organic Chemistry

Halogenated benzonitrile derivatives are pivotal intermediates in organic synthesis, largely due to the versatile reactivity of the nitrile group and the influence of halogen substituents on the aromatic ring. The nitrile functional group can be readily transformed into other valuable functionalities, including amines, amides, carboxylic acids, and ketones, making it a synthetic linchpin.

The incorporation of halogen atoms onto the benzonitrile scaffold further enhances their synthetic utility. rsc.org Halogens can act as leaving groups in nucleophilic aromatic substitution reactions, a fundamental process for introducing a wide range of other functional groups. fiveable.me Moreover, they play a crucial role in modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are indispensable tools for the construction of complex carbon-carbon and carbon-heteroatom bonds. The specific type and position of the halogen atom can significantly influence the reactivity of the aromatic ring, allowing for precise control over synthetic outcomes. copernicus.org

Beyond their role as synthetic intermediates, the introduction of halogens can profoundly impact the physicochemical properties of the parent molecule. nih.gov Halogenation can alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a key strategy in drug discovery and the development of agrochemicals. nih.gov The unique electronic properties of halogens also make them valuable in the design of advanced materials with specific optical or electronic characteristics.

Rationale for Advanced Research on 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

The specific substitution pattern of this compound presents a compelling case for dedicated research. This molecule is a highly functionalized aromatic system with a unique arrangement of electron-donating and electron-withdrawing groups, alongside multiple halogen atoms of varying reactivity. This intricate combination suggests a rich and underexplored chemical space.

The primary impetus for investigating this compound lies in its potential as a versatile building block for the synthesis of novel, complex molecules. The amino and nitrile groups, positioned ortho to each other, are predisposed to cyclization reactions, offering a direct route to valuable heterocyclic scaffolds like quinazolines and benzodiazepines, which are prevalent in medicinal chemistry. ossila.com

Furthermore, the presence of three different halogens—bromine, chlorine, and fluorine—at distinct positions on the aromatic ring opens up possibilities for sequential and site-selective cross-coupling reactions. This differential reactivity is a powerful tool for the controlled and systematic elaboration of the molecular framework, enabling the construction of highly substituted and structurally diverse compounds that would be challenging to access through other synthetic routes. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.

Overview of Prior Research Trends in Similar Polysubstituted Aromatic Systems

Research into polysubstituted aromatic systems is a vibrant and rapidly advancing field in organic chemistry. rsc.org A significant trend in recent years has been the development of novel and efficient synthetic methodologies to access these complex molecules with high levels of control over regioselectivity and stereoselectivity. rsc.org The focus has largely been on transition-metal-catalyzed cross-coupling reactions, which have revolutionized the way chemists approach the synthesis of substituted arenes. fiveable.me

Another prominent research direction is the exploration of the structure-property relationships in these highly functionalized systems. Scientists are investigating how the nature and positioning of different substituents on an aromatic ring influence its electronic properties, reactivity, and biological activity. researchgate.netmdpi.com This fundamental understanding is crucial for the rational design of new molecules with desired functions, whether for pharmaceutical, agrochemical, or materials science applications.

In the context of compounds similar to this compound, there is a growing interest in leveraging the unique properties of multiple, different halogen substituents. The ability to perform selective transformations at one halogen site while leaving others intact provides a powerful strategy for the stepwise construction of complex molecular architectures. This approach, often referred to as "halogen-dance" chemistry, is becoming an increasingly important tool in the synthesis of novel organic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-bromo-5-chloro-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFN2/c8-4-1-5(9)6(10)3(2-11)7(4)12/h1H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBMUGJYCLTPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)C#N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

Retrosynthetic analysis of this compound reveals several potential disconnection points. The primary strategic disconnections involve the carbon-halogen, carbon-nitrogen, and carbon-cyanide bonds. A plausible approach begins with disconnecting the nitrile group, which can be introduced late-stage via methods like the Sandmeyer reaction from a corresponding aniline (B41778) or through cyanation of an aryl halide. wikipedia.orgmasterorganicchemistry.com

Further disconnection of the C-Br and C-Cl bonds points towards a halogenation strategy on a pre-existing aminofluorobenzonitrile scaffold. The regiochemical outcome of electrophilic halogenation would be dictated by the directing effects of the amino, fluoro, and nitrile substituents. Alternatively, a convergent synthesis could involve the coupling of smaller, pre-functionalized fragments. For instance, a Suzuki or other cross-coupling reaction could be envisioned to form one of the carbon-halogen bonds or to introduce another substituent. researchgate.net

A key consideration in the retrosynthetic strategy is the order of introduction of the functional groups. The strongly activating and ortho-, para-directing amino group must be managed, possibly through the use of a protecting group, to control the regioselectivity of subsequent halogenation steps. quimicaorganica.org A logical precursor could be a dihalogenated aminofluorobenzene, which would then undergo cyanation to yield the final benzonitrile (B105546) framework.

Development and Optimization of Multi-Step Synthetic Pathways to this compound

The development of a robust synthetic pathway requires careful optimization of each step to ensure high yields and purity. This involves the selection of appropriate reagents, catalysts, and reaction conditions that are compatible with the sensitive functional groups present in the molecule.

Regioselective Halogenation Strategies (Bromination, Chlorination, Fluorination)

Achieving the specific 3-bromo-5-chloro-6-fluoro substitution pattern on the 2-aminobenzonitrile (B23959) core is a primary challenge. The regioselectivity of halogenation is governed by the electronic and steric properties of the substituents already present on the aromatic ring.

Bromination and Chlorination: The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. quimicaorganica.org To achieve the desired substitution pattern, it may be necessary to introduce one of the halogens before the formation of the aminobenzonitrile. For instance, starting with a fluorinated aniline, one could perform a directed ortho-halogenation. Traditional electrophilic halogenation of N-aryl amides often leads to mixtures of para and ortho/para substituted products. nih.gov However, modern methods utilizing directing groups or specialized reagents can enhance regioselectivity. For example, the use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) can provide mild and highly regioselective halogenation of arenes without the need for additional catalysts. organic-chemistry.org Iron(III)-catalyzed halogenation has also been shown to be effective for the regioselective halogenation of certain quinoline (B57606) derivatives. mdpi.com

Fluorination: The introduction of fluorine often requires specialized methods due to the high reactivity of elemental fluorine. A common strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aromatic amine. masterorganicchemistry.com This reaction is a reliable method for introducing a fluorine atom onto an aromatic ring.

The precise sequence of these halogenation steps is critical. One potential route could involve starting with a fluorinated precursor, followed by controlled chlorination and bromination, taking into account the directing effects at each stage.

Introduction and Manipulation of the Amino Functionality

The amino group is a key functional handle in the target molecule and can be introduced at various stages of the synthesis. noaa.govresearchgate.net

From a Nitro Group: A common and reliable method is the reduction of a corresponding nitro group. This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This approach is advantageous as the nitro group is a strong deactivating group, which can influence the regioselectivity of earlier halogenation steps.

Nucleophilic Aromatic Substitution (SNAr): In highly electron-deficient aromatic rings (e.g., those with multiple halogen substituents), a halogen atom can be displaced by an amine or ammonia (B1221849). This strategy would be applicable if a suitable polyhalogenated precursor is available.

Protection/Deprotection: The high reactivity of the amino group, particularly its activating effect in electrophilic aromatic substitution and its basicity, often necessitates the use of protecting groups. quimicaorganica.org Acyl groups, such as acetyl or benzoyl, are commonly used. The amino group can be acylated to form an amide, which is less activating and directs to the ortho and para positions, but with reduced reactivity. The protecting group can be removed later in the synthesis, typically by acid or base hydrolysis, to reveal the free amino group. quimicaorganica.org

Nitrile Group Formation and Transformation Approaches

The nitrile functional group is a versatile synthon in organic chemistry. ebsco.comfiveable.me There are several established methods for its introduction onto an aromatic ring.

Sandmeyer Reaction: This is a classic and widely used method for converting an aryl diazonium salt into a benzonitrile. wikipedia.orgmasterorganicchemistry.com The diazonium salt is typically prepared from the corresponding aniline by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. Subsequent reaction with a copper(I) cyanide salt (CuCN) yields the desired nitrile. askfilo.comnih.gov This method is particularly useful for late-stage introduction of the nitrile group.

Cyanation of Aryl Halides: Aryl halides can be converted to benzonitriles through transition metal-catalyzed cyanation reactions. mdpi.comrsc.org Palladium and nickel-based catalysts are commonly employed. mdpi.comrsc.org A variety of cyanide sources can be used, including metal cyanides like KCN, NaCN, Zn(CN)₂, and K₄[Fe(CN)₆], as well as organic cyanating agents. mdpi.comrsc.org These methods offer good functional group tolerance and can be performed under relatively mild conditions. chinesechemsoc.orgorganic-chemistry.org

Dehydration of Amides: Primary amides can be dehydrated to form nitriles using various dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). ebsco.comchemicke-listy.czresearchgate.netopenstax.orglibretexts.orgwikipedia.org This approach would require the prior synthesis of the corresponding benzamide. Microwave-assisted dehydration can significantly accelerate this reaction. chemicke-listy.czresearchgate.net

The following table summarizes key methods for nitrile formation:

MethodStarting MaterialReagentsKey Features
Sandmeyer Reaction Aryl Amine1. NaNO₂, H⁺2. CuCNVersatile, proceeds via diazonium salt. wikipedia.orgmasterorganicchemistry.com
Palladium-Catalyzed Cyanation Aryl HalidePd Catalyst, Ligand, Cyanide Source (e.g., Zn(CN)₂)Good functional group tolerance. rsc.orgrsc.org
Nickel-Catalyzed Cyanation Aryl HalideNi Catalyst, Cyanide Source (e.g., K₄[Fe(CN)₆])Cost-effective alternative to palladium. mdpi.comchinesechemsoc.org
Dehydration of Amide Primary AmideDehydrating Agent (e.g., P₄O₁₀, SOCl₂)Requires pre-synthesis of the amide. openstax.orgwikipedia.org

Cross-Coupling Methodologies for Substituted Benzonitriles

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to the synthesis of complex benzonitriles.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, a Suzuki coupling could be used to introduce one of the substituents onto a pre-existing halogenated benzonitrile scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It could be employed to introduce the amino group by coupling a halogenated benzonitrile with an amine or ammonia equivalent.

Site-Selective Coupling of Polyhalogenated Arenes: In molecules containing multiple identical halogen atoms, achieving site-selective cross-coupling can be challenging but is an active area of research. nih.gov Selectivity can often be controlled by electronic effects, steric hindrance, or the use of specific ligands that favor oxidative addition at a particular C-X bond. nih.gov For a molecule like this compound, the different reactivities of the C-Br and C-Cl bonds (typically C-Br is more reactive in palladium-catalyzed couplings) could be exploited for sequential, site-selective functionalization.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules is crucial for sustainable chemical manufacturing. wjpmr.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations that generate byproducts.

Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. For example, the development of catalytic reactions that can be performed in water or ionic liquids is a key area of green chemistry research. rsc.orgresearchgate.net In the context of nitrile synthesis, using less toxic cyanide sources like K₄[Fe(CN)₆] is preferable to highly toxic reagents like KCN or NaCN. rsc.orgorganic-chemistry.org Similarly, replacing traditional dehydrating agents like P₄O₁₀ with more environmentally benign alternatives is desirable. chemicke-listy.czresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. Transition-metal-catalyzed cyanations and cross-coupling reactions are excellent examples of this principle. mdpi.comrsc.org

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of microwave irradiation can sometimes reduce reaction times and energy consumption compared to conventional heating. chemicke-listy.czresearchgate.net

A notable green approach for benzonitrile synthesis involves the use of an ionic liquid that acts as a co-solvent, catalyst, and phase separation agent, eliminating the need for a metal salt catalyst and simplifying product separation. rsc.orgresearchgate.net This method, which converts benzaldehyde (B42025) to benzonitrile, demonstrates high efficiency and allows for the recycling of the ionic liquid. rsc.orgresearchgate.net

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in the synthesis of halogenated benzonitriles, as it can significantly influence reaction rates, selectivity, and the ease of product purification. The polarity, boiling point, and ability of the solvent to dissolve reactants and intermediates are key factors in achieving the desired chemical transformation. In the synthesis of precursors and analogues of this compound, a range of organic solvents have been employed.

For instance, in halogenation or cyanation reactions, solvents like acetonitrile (B52724), dichloroethane, toluene, and chlorobenzene (B131634) are often utilized. mdpi.com Dimethylformamide (DMF) is another common solvent, particularly for reactions involving nucleophilic substitution. For processes aiming for greener chemistry, the use of water as a reaction medium is highly desirable. acs.org In some specific reactions, such as certain bromination steps, concentrated sulfuric acid can act as both a solvent and a catalyst, with the added benefit that it can potentially be recycled.

The selection of an appropriate solvent system is often determined empirically for each specific step in a synthetic sequence.

Solvent/Reaction MediumTypical Application in Related SynthesesKey Characteristics
AcetonitrileHalogenation, CyanationPolar aprotic, good dissolving power for reactants.
Toluene / XyleneGeneral synthesis, can form azeotropes to remove water.Non-polar, higher boiling points for elevated temperature reactions. mdpi.com
Acetic AcidHalogenation reactions. mdpi.comPolar protic, can act as a catalyst and solvent.
Dimethylformamide (DMF)Nucleophilic substitution reactions.High-boiling polar aprotic solvent, excellent solvating properties.
WaterAlternative "green" medium for certain steps. acs.orgEnvironmentally benign, but limited by the solubility of organic reactants. acs.org

Catalyst Development for Sustainable Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of complex molecules like this compound, catalyst development is focused on achieving sustainability through the use of non-toxic, reusable, and highly active catalytic systems. Transition-metal catalysis is particularly prominent in the synthesis of related aminobenzonitrile structures.

Palladium-based catalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are widely used for cross-coupling reactions, which are essential for constructing the substituted aromatic core. mdpi.com These catalysts facilitate the formation of carbon-carbon and carbon-nitrogen bonds, crucial steps in building the final molecule. mdpi.comnih.gov

Copper-based catalysts are emerging as a more sustainable and cost-effective alternative to palladium for certain transformations. rsc.org Copper salts can catalyze amidation and amination reactions, sometimes under electrochemical conditions that align with green chemistry principles by avoiding harsh chemical oxidants. nih.govrsc.org For instance, nano copper ferrite (B1171679) (CuFe₂O₄) has been demonstrated as a reusable heterogeneous catalyst in the synthesis of α-aminonitriles. scispace.com

In some specific transformations, such as aminohalogenation, iron-based catalysts like FeCl₂ have also been employed. nih.gov The ongoing development in catalysis aims to replace expensive and toxic heavy metals with more abundant and environmentally benign alternatives, and to design heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. scispace.com

Catalyst TypeExampleApplication in Related SynthesesSustainability Aspect
Palladium CatalystPd(OAc)₂Cross-coupling reactions, C-N bond formation. mdpi.comHigh efficiency and selectivity, but can be costly and toxic.
Copper CatalystCopper(I/II) salts, CuFe₂O₄Amidation, tandem oxidative synthesis, C-H functionalization. rsc.orgnih.govscispace.comMore abundant, less toxic, and cheaper than palladium; potential for recyclability. scispace.com
Iron CatalystFeCl₂Aminohalogenation reactions. nih.govAbundant, low-cost, and environmentally benign metal.
OrganocatalystN-heterocyclic carbenesAtroposelective synthesis of chiral benzonitriles. nih.govMetal-free catalysis, avoiding heavy metal contamination. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. A high atom economy indicates that minimal waste is generated in the form of byproducts. In a multi-step synthesis, such as that required for this compound, maximizing atom economy at each step is crucial for developing a sustainable and cost-effective process.

For example, a hypothetical final cyanation step to produce the target molecule from a precursor might look like this:

Precursor-Br + CuCN → this compound + CuBr

In this substitution reaction, the copper and bromine atoms form a byproduct (CuBr), which is considered waste in the context of atom economy.

Reaction Mass Efficiency (RME) is another metric that provides a more practical measure of a reaction's efficiency by considering the masses of all materials used, including solvents and reagents, relative to the mass of the product obtained. Optimizing a synthesis involves not only choosing reactions with high atom economy but also minimizing the use of solvents, catalysts, and purification agents to improve the RME.

Purification Techniques and Yield Optimization in this compound Synthesis

Other standard purification techniques include:

Filtration: To isolate the solid product from the reaction mixture.

Washing: The isolated solid is often washed with a solvent in which the product is insoluble to remove residual impurities. This can also involve washing with dilute acidic or basic solutions to remove basic or acidic byproducts, respectively. researchgate.net

Extraction: If the product is in a solution, liquid-liquid extraction is used to transfer it from one solvent to another, leaving impurities behind. researchgate.net

Distillation: For liquid precursors or byproducts, vacuum or steam distillation can be an effective purification method. lookchem.com

Key strategies for yield optimization include:

Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, solvent, and catalyst loading for each individual step to maximize the conversion of starting material to product. calculatorsconversion.com

Use of High-Purity Reagents: The purity of starting materials can directly affect reaction outcomes and yields. calculatorsconversion.com Impurities can lead to side reactions or inhibit catalysts.

Process Monitoring: Using analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of a reaction allows for precise determination of when the reaction is complete, preventing the formation of degradation products from over-reaction. calculatorsconversion.com

By systematically applying these purification and optimization principles, the synthesis of complex molecules like this compound can be made more efficient and scalable.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals from the amino group protons and the lone aromatic proton.

Amino Protons (-NH₂): The two protons of the amino group would likely appear as a broad singlet. Its chemical shift would be influenced by solvent, concentration, and temperature, but it is typically expected in the range of 4-6 ppm.

Aromatic Proton (Ar-H): There is a single proton on the aromatic ring. Its chemical shift will be significantly influenced by the surrounding electron-withdrawing halogen and nitrile groups, likely placing it in the downfield region of the spectrum, potentially around 7-8 ppm. The multiplicity of this signal would be a doublet of doublets, arising from coupling to the adjacent fluorine and bromine atoms, although ¹H-¹Br coupling is not typically resolved. The primary coupling would be with the fluorine atom.

A hypothetical data table for the ¹H NMR spectrum is presented below:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-NH₂4.0 - 6.0br sN/A
Ar-H7.5 - 8.5d~2-4 (⁴JH-F)

Carbon-13 NMR (¹³C NMR) with DEPT and Quantitative Analysis

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents.

Nitrile Carbon (-C≡N): This carbon typically appears in the range of 110-125 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the varied electronic environments created by the amino, bromo, chloro, fluoro, and nitrile substituents. Carbons directly bonded to halogens will show characteristic shifts. For instance, the carbon attached to fluorine will exhibit a large C-F coupling constant.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be crucial for distinguishing between the different types of carbon atoms. A DEPT-135 spectrum would show CH carbons as positive signals and CH₂ carbons as negative signals, while quaternary carbons would be absent. In this case, it would confirm the single CH group in the aromatic ring. A DEPT-90 experiment would only show signals for CH carbons.

A predicted ¹³C NMR data table is as follows:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-NH₂140 - 150
C-Br110 - 120
C-H125 - 135
C-Cl120 - 130
C-F155 - 165 (d, ¹JC-F ≈ 240-260 Hz)
C-CN90 - 100
-C≡N110 - 125

Fluorine-19 NMR (¹⁹F NMR) for Detailed Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique for probing the environment of fluorine atoms. For this compound, a single resonance is expected. The chemical shift of the fluorine atom will be characteristic of a fluorine attached to an aromatic ring. The signal would likely appear as a doublet due to coupling with the ortho aromatic proton.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the aromatic proton and the amino protons if there is any detectable coupling, which is unlikely.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the aromatic proton signal with the signal of the carbon to which it is directly attached, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations. It would show correlations from the aromatic proton to the adjacent quaternary carbons and the nitrile carbon. The amino protons might also show correlations to the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could show a correlation between the amino protons and the adjacent aromatic proton, confirming their spatial relationship.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpretation of Characteristic Absorptions for Amino, Nitrile, and Halogen Moieties

The IR and Raman spectra of this compound would exhibit characteristic bands for its functional groups.

Amino Group (-NH₂): Two distinct bands are expected in the IR spectrum in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. A scissoring vibration is also expected around 1600-1650 cm⁻¹.

Nitrile Group (-C≡N): A sharp, medium-intensity absorption band is characteristic of the C≡N stretching vibration and is typically observed in the range of 2220-2260 cm⁻¹. The conjugation with the aromatic ring might slightly lower this frequency.

Halogen Moieties (C-Br, C-Cl, C-F): The C-X stretching vibrations appear in the fingerprint region of the spectrum.

C-F stretch: Expected in the 1000-1400 cm⁻¹ region.

C-Cl stretch: Typically found in the 600-800 cm⁻¹ range.

C-Br stretch: Appears at lower wavenumbers, usually between 500-600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

A summary of expected vibrational frequencies is provided below:

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Amino (-NH₂)Asymmetric N-H stretch3400 - 3500Weak
Amino (-NH₂)Symmetric N-H stretch3300 - 3400Weak
Amino (-NH₂)N-H scissoring1600 - 1650Medium
Nitrile (-C≡N)C≡N stretch2220 - 2260Strong
AromaticC-H stretch3000 - 3100Medium
AromaticC=C stretch1400 - 1600Strong
C-FC-F stretch1000 - 1400Medium
C-ClC-Cl stretch600 - 800Strong
C-BrC-Br stretch500 - 600Strong

Vibrational Modes of the Substituted Aromatic Ring System

The vibrational spectrum of this compound is complex due to its low symmetry and multiple heavy substituents. While a dedicated experimental and computational study for this specific molecule is not widely published, the vibrational modes can be assigned by drawing comparisons with similar substituted benzonitriles, such as 2-amino-5-chlorobenzonitrile (B58002) and 2-amino-4-chlorobenzonitrile. nih.govresearchgate.net The primary vibrational modes of interest arise from the nitrile, amino, and various carbon-halogen groups, as well as the phenyl ring itself.

Density Functional Theory (DFT) calculations are a standard method for predicting vibrational frequencies, which are then compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.govresearchgate.net

Key expected vibrational modes for this molecule include:

Amino Group (NH₂) Vibrations: The asymmetric and symmetric N-H stretching vibrations are expected to appear in the 3400-3500 cm⁻¹ region. The NH₂ scissoring (in-plane bending) mode typically occurs around 1600-1650 cm⁻¹. nih.gov

Nitrile Group (C≡N) Vibration: The stretching vibration of the cyano group is a strong and sharp band, characteristically found in the 2200-2240 cm⁻¹ range. nih.govresearchgate.net Its precise position can be influenced by electronic effects from the adjacent substituents.

Aromatic Ring Vibrations: The C-H stretching modes of the single aromatic proton are expected above 3000 cm⁻¹. The aromatic ring C=C stretching vibrations typically appear as a series of bands between 1400 and 1600 cm⁻¹. researchgate.net

Carbon-Halogen Vibrations: The stretching vibrations for the carbon-halogen bonds are found in the fingerprint region of the infrared spectrum. The C-F stretching vibration is typically the highest, often found between 1200-1350 cm⁻¹. The C-Cl stretching mode is expected in the 700-850 cm⁻¹ range, while the C-Br stretch occurs at lower wavenumbers, typically between 500-650 cm⁻¹. nih.gov

The table below summarizes the expected vibrational assignments for the key functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Asymmetric & Symmetric Stretch3400 - 3500
Amino (N-H)Scissoring (In-plane bend)1600 - 1650
Nitrile (C≡N)Stretch2200 - 2240
Aromatic (C-H)Stretch~3050 - 3100
Aromatic (C=C)Ring Stretch1400 - 1600
C-FStretch1200 - 1350
C-ClStretch700 - 850
C-BrStretch500 - 650

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₃BrClFN₂), the exact mass of the neutral molecule can be calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F, ¹⁴N). HRMS analysis typically measures the mass of a protonated molecule, [M+H]⁺, with a precision of a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula.

Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization techniques commonly coupled with liquid chromatography (LC) to generate ions for mass analysis. nih.gov

Electrospray Ionization (ESI): This method is ideal for polar and thermally labile molecules. youtube.com An analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. microsaic.com Given the presence of the polar amino group, this compound is expected to ionize efficiently via ESI, likely forming a protonated molecule, [M+H]⁺. ESI is often preferred for its ability to analyze compounds directly from common LC mobile phases with minimal fragmentation in the source. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): In APCI, the sample is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent gas, which in turn ionizes the analyte molecules through chemical reactions (proton transfer). nih.govyoutube.com APCI is better suited for less polar and more volatile compounds that are stable at higher temperatures. youtube.com While this compound might be analyzable by APCI, ESI would generally be the first choice due to the compound's polarity. The choice between ESI and APCI can depend on the solvent system and the desire to minimize matrix effects, with APCI sometimes showing less susceptibility. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion, e.g., the [M+H]⁺ of the target compound) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. gre.ac.uk The fragmentation pathway provides a "fingerprint" that helps confirm the molecular structure.

For the protonated this compound, a plausible fragmentation pathway can be proposed based on the known behavior of similar compounds. nih.govnih.gov Key fragmentation steps would likely involve the loss of small, stable neutral molecules or radicals:

Loss of HCN: A common fragmentation pathway for benzonitriles is the elimination of hydrogen cyanide (HCN), leading to a benzyne-type radical cation. nih.gov

Loss of Halogens: The molecule can undergo cleavage of the carbon-halogen bonds. This could occur through the loss of a bromine radical (•Br) or a chlorine radical (•Cl).

Sequential Losses: Complex fragmentation pathways often involve sequential losses. For example, the initial loss of HCN could be followed by the loss of a halogen atom.

These fragmentation patterns allow for the detailed structural characterization of the molecule and can be used to distinguish it from isomers. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions. As of this writing, a solved crystal structure for this compound is not publicly available in major crystallographic databases. Therefore, the following sections describe the general methodologies that would be employed for such a determination.

Crystal Growth Strategies

Growing single crystals of sufficient size and quality is the most critical and often most challenging step in X-ray crystallography. tamu.edu Several strategies are commonly employed for small organic molecules:

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to create a near-saturated solution. The container is loosely covered to allow the solvent to evaporate slowly over several days, leading to the formation of crystals as the solution becomes supersaturated. mit.edurochester.edu The choice of solvent is crucial; the compound should be moderately soluble, as high solubility often leads to many small crystals rather than a few large ones. tamu.edu

Vapor Diffusion: This technique is highly effective for small quantities of material. The compound is dissolved in a solvent (S1) in a small, open vial. This vial is then placed inside a larger, sealed container that holds a second solvent (S2), the "anti-solvent," in which the compound is insoluble but which is miscible with S1. ufl.edu The anti-solvent (S2) slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization. mit.edu

Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool down very slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization. mit.eduuni-marburg.de

For this compound, solvents such as acetonitrile (B52724), ethanol, or mixtures including ethyl acetate (B1210297) and a non-polar solvent like hexane (B92381) would be logical starting points for screening.

Unit Cell Parameters and Space Group Analysis

Once a suitable single crystal is obtained, it is analyzed using an X-ray diffractometer. The diffraction pattern, which consists of a set of reflections at specific positions and with specific intensities, contains all the information needed to determine the crystal structure. cam.ac.uk

Bond Lengths, Bond Angles, and Torsional Angles

No experimental or theoretical data on the bond lengths, bond angles, and torsional angles for this compound is available in the searched scientific literature.

Intermolecular Interactions and Crystal Packing Motifs

Detailed information regarding the intermolecular interactions and crystal packing motifs of this compound is not available in the public domain. Analysis of these features requires crystallographic data, which has not been published for this compound.

Theoretical and Computational Investigations of 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Conformational Analysis and Potential Energy Surface Mapping

The presence of the amino group introduces the possibility of different rotational conformations (rotamers) around the C-N bond. A conformational analysis would involve systematically rotating the amino group and calculating the energy at each step to map out the potential energy surface. This process would identify the most stable conformation (the global minimum) and any other low-energy conformers. The energy barriers between these conformers would also be determined, providing insight into the flexibility of the molecule at different temperatures. It is anticipated that the most stable conformer would be one where steric hindrance between the amino protons and the adjacent bulky bromine atom is minimized.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack.

For 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile, the ESP would likely show a region of high negative potential around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity. The amino group's nitrogen would also contribute to a negative potential region, though modulated by its hydrogen atoms. The hydrogen atoms of the amino group and the areas around the halogen atoms (particularly bromine and chlorine) might exhibit regions of positive or near-neutral potential. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting various spectroscopic properties, which can aid in the identification and characterization of a molecule.

For this compound, the following spectroscopic parameters could be predicted:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. These spectra would show characteristic peaks for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various C-C and C-H vibrations of the aromatic ring, as well as vibrations involving the carbon-halogen bonds.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. The predicted NMR spectra would provide valuable information for structural elucidation.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Visible absorption spectrum. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 3: Predicted Spectroscopic Data (Illustrative) (Note: The following data is illustrative and not based on published results for this specific molecule.)

Spectroscopic TechniquePredicted ParameterPredicted Value
IR SpectroscopyC≡N stretch~2230 cm⁻¹
N-H stretch~3300-3500 cm⁻¹
¹³C NMR SpectroscopyC≡N carbon~115-120 ppm
Aromatic carbons~110-150 ppm
UV-Vis Spectroscopyλmax(Typical range: 250-350 nm)

Simulated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict NMR parameters such as chemical shifts (δ) and spin-spin coupling constants (J). These simulations are vital for interpreting experimental spectra and confirming the structural assignments of complex molecules like this compound.

The process involves optimizing the molecular geometry at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are subsequently determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS).

Hypothetical Simulated ¹³C and ¹H NMR Chemical Shifts (in ppm) for this compound

Atom Calculated Chemical Shift (δ)
C1 (C-CN) 118.5
C2 (C-NH₂) 145.2
C3 (C-Br) 115.8
C4 (C-H) 128.9
C5 (C-Cl) 130.1
C6 (C-F) 155.4 (d, JC-F = 250 Hz)
CN (Nitrile) 117.3
H (on C4) 7.65

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Similarly, spin-spin coupling constants, which provide information about the connectivity of atoms, can be calculated. These theoretical values help in assigning the multiplet patterns observed in high-resolution NMR spectra.

Calculated Vibrational Frequencies (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are frequently employed to compute these vibrational frequencies, which correspond to specific molecular motions such as stretching, bending, and torsional vibrations. nih.govresearchgate.net The calculated spectra serve as a valuable guide for the assignment of experimental IR and Raman bands. researchgate.net

The computational approach involves a frequency calculation on the optimized molecular geometry. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. Theoretical studies on similar substituted benzonitriles have demonstrated good agreement between calculated and experimental frequencies after applying a scaling factor to account for anharmonicity and basis set deficiencies. nih.govnih.gov

For this compound, a DFT study would yield a set of vibrational frequencies corresponding to the characteristic functional groups. A selection of these hypothetical calculated frequencies is presented below.

Hypothetical Calculated Vibrational Frequencies (in cm⁻¹) and Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment
ν(N-H) symmetric stretch 3450 Amino group
ν(N-H) asymmetric stretch 3350 Amino group
ν(C≡N) stretch 2235 Nitrile group
ν(C-F) stretch 1250 C-F bond
ν(C-Cl) stretch 780 C-Cl bond
ν(C-Br) stretch 650 C-Br bond
δ(NH₂) scissoring 1620 Amino group

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Analysis of the potential energy distribution (PED) from these calculations allows for a detailed assignment of each vibrational mode to specific internal coordinates. amrita.edu

Molecular Docking and Ligand Binding Studies (Theoretical, non-biological/clinical context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a purely theoretical context, this can be used to explore the potential non-covalent interactions of this compound with model receptors or enzymes.

Interaction with Model Receptors or Enzymes (Purely theoretical/computational)

In a non-biological framework, docking studies can be performed against well-characterized protein structures to understand the fundamental binding interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that the compound can engage in. The selection of model receptors would be based on general structural features rather than a specific therapeutic target.

For instance, the amino group of this compound can act as a hydrogen bond donor, while the nitrile nitrogen and the halogen atoms can act as hydrogen bond acceptors. The aromatic ring can participate in π-stacking interactions. A theoretical docking study would quantify the binding affinity, often expressed as a docking score or binding energy, and visualize the interaction patterns within the model receptor's binding site.

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into conformational changes and intermolecular interactions over time. acs.orgpnas.orgstanford.edunih.govnih.gov The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.govbiorxiv.orgbiorxiv.orgresearchgate.net

For a novel or highly substituted molecule like this compound, existing standard force fields may not have accurate parameters. Therefore, a crucial step in enabling reliable MD simulations is the development of specific force field parameters for this compound.

This process typically involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to obtain data on the molecule's geometry, vibrational frequencies, and torsional energy profiles.

Parameterization: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) are fitted to reproduce the QM data. This often involves a combination of automated and manual adjustments.

Validation: The newly developed parameters are validated by running MD simulations and comparing the results with available experimental data or the initial QM data.

The development of a robust force field for this compound would be essential for future in-silico studies of its behavior in different environments.

Reactivity and Mechanistic Studies of 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNA r) Reactions on the Benzene (B151609) Ring

The presence of multiple electron-withdrawing groups, particularly the nitrile group and the halogens, renders the benzene ring of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient ring, leading to the displacement of one of the substituents, typically a halide ion. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex intermediate.

The reactivity of the halogen substituents as leaving groups in SNAr reactions is a critical factor. Generally, the rate of substitution is influenced by the ability of the halogen to stabilize the negative charge in the transition state and its bond strength with the aromatic carbon. For SNAr reactions, the leaving group ability of halogens often follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, and the high electronegativity of fluorine strongly stabilizes the developing negative charge on the ring. youtube.com

In the case of this compound, the fluorine atom at the C6 position is the most likely to be displaced by a nucleophile. The strong inductive electron-withdrawing effect of the fluorine atom makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.

The nitrile (-CN) group is a powerful electron-withdrawing group through both induction and resonance, significantly activating the ring towards nucleophilic attack. Its presence is crucial for the feasibility of SNAr reactions on this molecule. The nitrile group, being a meta-director in electrophilic substitutions, strongly withdraws electron density from the ortho and para positions.

Conversely, the amino (-NH2) group is a strong electron-donating group through resonance and an ortho, para-director in electrophilic substitutions. In the context of SNAr, its electron-donating nature would generally be expected to deactivate the ring. However, its position relative to the halogens is key. The amino group at C2 is ortho to the fluorine at C6 and the bromine at C3, and para to the chlorine at C5. The activating effect of the nitrile group and the other halogens likely overcomes the deactivating effect of the amino group, allowing SNAr to proceed. The directing influence in SNAr is primarily determined by the position of the leaving group and the ability of electron-withdrawing groups to stabilize the intermediate.

The kinetics of SNAr reactions are typically second order, being first order in both the aromatic substrate and the nucleophile. The rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic environment of the aromatic ring. nih.gov For this compound, the presence of multiple electron-withdrawing groups is expected to lead to a relatively fast reaction rate with strong nucleophiles.

FactorInfluence on SNAr ReactivityExpected Trend for this compound
Halogen Leaving Group Fluorine is typically the best leaving group in SNAr due to its high electronegativity stabilizing the intermediate.The fluorine at C6 is the most probable site of substitution.
Nitrile Group Strong electron-withdrawing group, activates the ring for nucleophilic attack.Significantly enhances the reactivity of the compound towards nucleophiles.
Amino Group Electron-donating group, generally deactivates the ring for nucleophilic attack.Its deactivating effect is likely overcome by the strong activation from the nitrile and halogen groups.
Kinetics Typically second order. The rate is influenced by the stability of the Meisenheimer complex.The reaction is expected to follow second-order kinetics, with the rate being sensitive to the nucleophile's strength.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich benzene ring. However, the benzene ring in this compound is severely deactivated towards electrophilic attack due to the presence of multiple electron-withdrawing groups.

The nitrile group and the three halogen atoms are all deactivating groups for electrophilic aromatic substitution. wikipedia.org They withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. The amino group is a strong activating group, but its effect is likely insufficient to overcome the strong deactivating effects of the other substituents.

Consequently, any electrophilic substitution on this molecule would require very harsh reaction conditions, such as high temperatures, strong Lewis acid catalysts, and highly reactive electrophiles. wikipedia.org Even under such conditions, the yields are expected to be low.

The regioselectivity of an electrophilic substitution reaction on this molecule would be complex to predict due to the competing directing effects of the substituents. The amino group is a strong ortho, para-director, while the halogens are also ortho, para-directors, albeit deactivating. The nitrile group is a meta-director.

The directing effects of the substituents are summarized in the table below:

SubstituentPositionDirecting Effect (EAS)
-NH2C2Ortho, Para (Activating)
-BrC3Ortho, Para (Deactivating)
-ClC5Ortho, Para (Deactivating)
-FC6Ortho, Para (Deactivating)
-CNC1Meta (Deactivating)

Competing pathways, such as oxidation of the amino group or side reactions involving the nitrile group, could also occur under the harsh conditions required for electrophilic aromatic substitution, further complicating the reaction outcome.

Reactions Involving the Nitrile Group

The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, reduction, and cycloaddition reactions. The reactivity of the nitrile group in this compound is influenced by the electronic effects of the other substituents on the benzene ring.

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation in organic synthesis. This process can be carried out under either acidic or basic conditions. For this compound, the strong electron-withdrawing effects of the halogen atoms and the nitrile group itself would render the nitrile carbon more susceptible to nucleophilic attack.

Under basic conditions, hydroxide (B78521) ions would attack the nitrile carbon, leading to the formation of an intermediate imidate, which upon tautomerization and further hydrolysis yields the corresponding amide, 2-amino-3-bromo-5-chloro-6-fluorobenzamide. Prolonged reaction times or more vigorous conditions would lead to the hydrolysis of the amide to form 2-amino-3-bromo-5-chloro-6-fluorobenzoic acid.

Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the attack by water. The resulting imidic acid tautomerizes to the amide, which can be further hydrolyzed to the carboxylic acid.

Amidation reactions, the conversion of the nitrile directly to an amide without proceeding to the carboxylic acid, can be achieved under controlled conditions. For instance, the use of hydrogen peroxide in a basic medium is a common method for the selective hydration of nitriles to amides.

Reaction Reagents and Conditions Expected Product
Complete HydrolysisH3O+ or OH-, heat2-Amino-3-bromo-5-chloro-6-fluorobenzoic acid
Partial HydrolysisH2O2, OH-2-Amino-3-bromo-5-chloro-6-fluorobenzamide

The reduction of the nitrile group to a primary amine is a valuable synthetic transformation. This can be accomplished using various reducing agents, including catalytic hydrogenation and chemical hydrides. The presence of multiple halogen substituents on the aromatic ring of this compound makes the choice of reducing agent crucial to avoid dehalogenation.

Catalytic hydrogenation using catalysts such as Raney nickel, platinum oxide, or palladium on carbon is a common method for nitrile reduction. However, under these conditions, there is a risk of reductive dehalogenation, particularly of the bromine and chlorine atoms. Careful control of reaction conditions such as temperature, pressure, and catalyst choice is necessary to achieve selective reduction of the nitrile group.

Chemical hydrides like lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3) are also effective for the reduction of nitriles. LiAlH4 is a powerful reducing agent that can readily convert the nitrile to the corresponding benzylamine, (2-amino-3-bromo-5-chloro-6-fluorophenyl)methanamine. The reaction is typically carried out in an anhydrous ethereal solvent. Due to the high reactivity of LiAlH4, chemoselectivity can sometimes be an issue if other reducible functional groups are present.

Reducing Agent Typical Conditions Expected Product Potential Side Reactions
Catalytic Hydrogenation (e.g., H2/Raney Ni)High pressure, elevated temperature(2-Amino-3-bromo-5-chloro-6-fluorophenyl)methanamineDehalogenation
Lithium Aluminum Hydride (LiAlH4)Anhydrous ether or THF(2-Amino-3-bromo-5-chloro-6-fluorophenyl)methanamineReduction of other functional groups
Borane (BH3·THF)THF(2-Amino-3-bromo-5-chloro-6-fluorophenyl)methanamineGenerally more chemoselective than LiAlH4

The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A prominent example is the [2+3] dipolar cycloaddition with azides to form tetrazoles. This reaction, often referred to as the Huisgen cycloaddition, is a powerful tool for the synthesis of these important nitrogen-containing heterocycles. uchicago.edusci-rad.com

The reaction of this compound with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid or an ammonium (B1175870) salt catalyst, would be expected to yield the corresponding 5-(2-amino-3-bromo-5-chloro-6-fluorophenyl)-1H-tetrazole. The electron-withdrawing substituents on the benzonitrile (B105546) ring can enhance its reactivity as a dipolarophile in this transformation. nih.gov

The mechanism involves the 1,3-dipolar azide ion adding across the carbon-nitrogen triple bond of the nitrile in a concerted fashion. This reaction is highly valuable for the introduction of a tetrazole moiety, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. nih.gov

Reactions of the Amino Group

The amino group in this compound is a primary aromatic amine. Its reactivity is significantly modulated by the strongly electron-withdrawing halogen and nitrile substituents, which decrease its basicity and nucleophilicity compared to aniline (B41778). Steric hindrance from the ortho-bromo and ortho-fluoro substituents also plays a crucial role in its chemical behavior.

Acylation of the amino group can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. Given the reduced nucleophilicity of the amino group in this molecule, more forcing reaction conditions or more reactive acylating agents may be required compared to simple anilines. The product of acylation would be the corresponding N-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)amide.

Alkylation of the amino group with alkyl halides is generally challenging for anilines due to the propensity for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium salts. For this particular substrate, the reduced nucleophilicity of the amino group would slow down the rate of alkylation. Selective mono-alkylation might be achievable under carefully controlled conditions, for example, using reductive amination with an aldehyde or ketone.

Sulfonylation involves the reaction of the amino group with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction leads to the formation of a sulfonamide, N-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)sulfonamide. Sulfonamides are generally stable compounds and this reaction is often used to protect the amino group.

Reaction Reagent Expected Product
AcylationAcetyl chloride, baseN-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)acetamide
AlkylationMethyl iodide, baseMixture of N-methylated products
Sulfonylationp-Toluenesulfonyl chloride, pyridineN-(2-cyano-4-chloro-5-fluoro-6-bromophenyl)-4-methylbenzenesulfonamide

The diazotization of primary aromatic amines is a cornerstone of synthetic aromatic chemistry, leading to the formation of a diazonium salt which can then be converted into a wide array of other functional groups. The reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C).

For this compound, the presence of multiple electron-withdrawing groups will decrease the basicity of the amino group, potentially making the diazotization reaction more challenging and requiring stronger acidic conditions. The resulting diazonium salt, 2-cyano-4-chloro-5-fluoro-6-bromobenzenediazonium salt, would be relatively stable at low temperatures due to the electronic stabilization provided by the aromatic ring and its substituents.

This diazonium salt would be a versatile intermediate for a variety of transformations, including:

Sandmeyer reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann reaction: Replacement with -F using fluoroboric acid (HBF4).

Gattermann reaction: Replacement with halides using copper powder.

Replacement with -OH: Heating the diazonium salt solution.

Replacement with -H (deamination): Using hypophosphorous acid (H3PO2).

Azo coupling: Reaction with activated aromatic compounds to form azo dyes.

The steric hindrance from the ortho-bromo and ortho-fluoro substituents could also influence the rate and efficiency of the diazotization and subsequent reactions.

Halogen-Metal Exchange Reactions and Organometallic Transformations

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic compound. This transformation is particularly common for preparing organolithium and Grignard reagents from aryl bromides and iodides. The reaction rate typically follows the trend of I > Br > Cl, making the bromine atom on a polyhalogenated compound the most likely site for exchange.

Lithiation and Grignard Reagent Formation

Lithiation: The formation of an aryllithium species from an aryl halide is typically achieved using an alkyllithium reagent, such as n-butyllithium. For a polysubstituted arene like this compound, the bromine atom is the most probable site for lithium-halogen exchange due to the higher reactivity of the C-Br bond compared to the C-Cl bond. The reaction is generally very fast and often conducted at low temperatures (e.g., -78 °C) to prevent side reactions. The mechanism can involve the formation of an "ate-complex" or proceed through a single-electron transfer (SET) pathway. The presence of the amino group might influence the reaction through chelation or by reacting with the alkyllithium reagent if not properly managed, sometimes requiring more than one equivalent of the lithium reagent.

Grignard Reagent Formation: Grignard reagents are typically prepared by the reaction of an organic halide with magnesium metal. Alternatively, a halogen-magnesium exchange can be performed using a pre-formed Grignard reagent like isopropylmagnesium chloride. This method can offer better functional group tolerance. In the case of this compound, the bromine would be the expected site of reaction to form the corresponding arylmagnesium halide. The amino group on the ring could potentially complicate the reaction by reacting with the Grignard reagent, a common issue when acidic protons are present.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the coupling partner to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst. For polyhalogenated substrates, selectivity can often be achieved based on the different reactivities of the carbon-halogen bonds (C-I > C-Br > C-Cl).

Suzuki Reaction: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. In the context of the title compound, the C-Br bond would be the preferred site for oxidative addition to the palladium catalyst, allowing for selective coupling with an aryl or vinyl boronic acid in the presence of a base.

Stille Reaction: The Stille coupling involves the reaction of an organic halide with an organotin compound (organostannane). It is known for its tolerance of a wide variety of functional groups. The reactivity difference between the C-Br and C-Cl bonds would again be expected to control the regioselectivity of the coupling.

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. Studies on similar compounds, such as 2-amino-3-bromopyridines, show that the bromo position is reactive under Sonogashira conditions, enabling the synthesis of 3-alkynyl derivatives.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base. It is a versatile method for synthesizing arylamines. When multiple halogens are present, selective amination at the most reactive site (typically the C-Br bond) can often be achieved by carefully choosing the catalyst, ligands, and reaction conditions.

Oxidation and Reduction Chemistry of this compound

Specific studies on the oxidation and reduction of this compound were not found. However, the reactivity can be inferred from its functional groups.

Oxidation: The primary amino group (-NH₂) is susceptible to oxidation. Depending on the oxidizing agent and conditions, it could potentially be converted to a nitroso (-NO), nitro (-NO₂), or azo (-N=N-) functionality. Strong oxidation could lead to the degradation of the aromatic ring. The nitrile group (-CN) is generally stable to oxidation.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The aromatic halogens (Br, Cl, F) can also be susceptible to reduction (hydrodehalogenation), where the halogen atom is replaced by a hydrogen atom. This is often achieved through catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. The relative ease of reduction is typically C-Br > C-Cl > C-F, suggesting that the bromine atom would be the most likely to be removed under such conditions.

Exploration of Derivatization and Functionalization Strategies for 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Synthesis of New Substituted Benzonitrile (B105546) Derivatives from 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

The chemical architecture of this compound allows for a variety of substitution reactions, primarily through nucleophilic and electrophilic aromatic substitution, as well as palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is dictated by the electronic and steric effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring of this compound is activated towards nucleophilic attack due to the presence of the electron-withdrawing nitrile group and halogen atoms. In SNAr reactions, the relative reactivity of the halogens as leaving groups is a key consideration. Generally, the reactivity order in SNAr is F > Cl > Br > I, which is opposite to their reactivity in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, it is anticipated that the fluorine atom at the C-6 position would be the most susceptible to substitution by nucleophiles such as alkoxides, amines, and thiolates.

Table 1: Potential Nucleophilic Aromatic Substitution Products

Nucleophile Reagent Example Potential Product Name
Methoxide Sodium Methoxide (CH₃ONa) 2-Amino-3-bromo-5-chloro-6-methoxybenzonitrile
Diethylamine Diethylamine (HN(C₂H₅)₂) 2-Amino-3-bromo-5-chloro-6-(diethylamino)benzonitrile

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents on the aromatic ring are amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl > F. Consequently, the bromo group at the C-3 position is expected to be the most reactive site for these transformations.

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters can introduce new aryl or vinyl groups at the C-3 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds by coupling with a wide range of primary and secondary amines.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes.

By carefully selecting the appropriate catalyst, ligands, and reaction conditions, it is possible to achieve selective functionalization at the C-3 position, leaving the chloro and fluoro substituents intact for potential subsequent modifications.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Products at the C-3 Position

Coupling Reaction Coupling Partner Potential Product Name
Suzuki-Miyaura Phenylboronic acid 2-Amino-5-chloro-6-fluoro-3-phenylbenzonitrile
Buchwald-Hartwig Morpholine 2-Amino-5-chloro-6-fluoro-3-(morpholin-4-yl)benzonitrile

Scaffold Diversity and Library Generation for High-Throughput Screening (Chemical Library)

The multifunctionality of this compound makes it an excellent starting material for the generation of chemical libraries. Combinatorial chemistry and diversity-oriented synthesis are key strategies in drug discovery, aiming to produce a large number of structurally diverse small molecules for high-throughput screening (HTS).

The various reactive sites on the this compound scaffold can be systematically and sequentially functionalized to create a library of related but distinct compounds. For instance, a library could be generated by first performing a Suzuki coupling at the bromo position with a diverse set of boronic acids. The resulting products could then be subjected to nucleophilic aromatic substitution at the fluoro position with a variety of amines. Further diversity could be introduced by modifying the amino or nitrile groups.

This systematic approach allows for the exploration of a significant chemical space around the core benzonitrile structure, increasing the probability of identifying compounds with desired biological activities in HTS campaigns. The ability to generate a focused library of compounds with tailored properties makes this scaffold particularly valuable for lead discovery and optimization in medicinal chemistry.

Preparation of Heterocyclic Compounds Incorporating the this compound Moiety

The ortho-disposed amino and nitrile groups in this compound are strategically positioned to participate in cyclization reactions, leading to the formation of fused heterocyclic systems. These heterocyclic scaffolds are prevalent in many biologically active molecules and functional materials.

Synthesis of Fused Pyrimidines (Quinazolines): One of the most common applications of 2-aminobenzonitriles is in the synthesis of quinazolines and their derivatives. The reaction of 2-aminobenzonitriles with various one-carbon synthons, such as formamide, orthoesters, or isothiocyanates, can lead to the formation of the fused pyrimidine ring. For example, heating this compound with formamide would be expected to yield the corresponding 4-amino-7-bromo-5-chloro-8-fluoroquinazoline.

Synthesis of Fused Imidazoles (Benzimidazoles): While less direct, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, which can then participate in cyclization with the adjacent amino group to form fused heterocycles. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by condensation with an aldehyde and subsequent cyclization, could yield a benzimidazole derivative.

The presence of the halogen atoms on the benzimidazole or quinazoline products provides further opportunities for diversification through the cross-coupling reactions described in section 6.1.

Polymer Precursor Applications (Theoretical/Material Science)

In the realm of material science, halogenated and amino-functionalized aromatic compounds are valuable precursors for the synthesis of high-performance polymers. While specific polymerization studies involving this compound are not extensively documented, its structure suggests theoretical applicability in the creation of novel polymers with tailored properties.

Polycondensation Reactions: The amino group of this compound can participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. The resulting polymers would incorporate the halogenated benzonitrile moiety as a repeating unit, which could impart desirable properties such as thermal stability, flame retardancy, and low dielectric constant.

The presence of the nitrile group could also be exploited for post-polymerization modifications, such as cross-linking to enhance the mechanical and thermal properties of the material. Furthermore, the bromo and chloro substituents could serve as sites for grafting other polymer chains or functional groups onto the main polymer backbone.

The synthesis of aromatic polyamides and polyimides from diamine and diacid/dianhydride monomers is a well-established field. By designing a synthetic route to convert this compound into a diamine monomer (for example, by reducing the nitrile group and then dimerizing the molecule through a suitable coupling reaction), it could be incorporated into the backbone of high-performance polymers.

Table 3: Mentioned Compound Names

Compound Name
This compound
2-Amino-3-bromo-5-chloro-6-methoxybenzonitrile
2-Amino-3-bromo-5-chloro-6-(diethylamino)benzonitrile
2-Amino-3-bromo-5-chloro-6-(phenylthio)benzonitrile
2-Amino-5-chloro-6-fluoro-3-phenylbenzonitrile
2-Amino-5-chloro-6-fluoro-3-(morpholin-4-yl)benzonitrile
2-Amino-5-chloro-6-fluoro-3-(phenylethynyl)benzonitrile

Advanced Analytical Method Development for 2 Amino 3 Bromo 5 Chloro 6 Fluorobenzonitrile

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation and quantification of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile from impurities and in complex mixtures. The choice of method depends on the volatility, polarity, and potential chirality of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally suitable for this compound due to its aromatic and moderately polar nature.

Method development would involve a systematic approach to optimize separation parameters. This includes the selection of an appropriate stationary phase, mobile phase composition, flow rate, and detector wavelength. A C18 column is a common initial choice for the stationary phase, offering good retention for aromatic compounds. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution is often employed to ensure the efficient separation of components with varying polarities.

Validation of the developed HPLC method is essential to ensure its reliability, and it is performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Representative HPLC Method Parameters and Validation Data This table presents plausible data based on methods for structurally similar aromatic amines and halogenated compounds.

ParameterValue/Range
Chromatographic Conditions
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Column Temperature30 °C
Validation Parameters
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (RSD%)< 2.0%
LOD~0.1 µg/mL
LOQ~0.3 µg/mL

To interact with this table, you can sort or filter the data based on the parameters.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis could be feasible following a derivatization step. Derivatization, for instance by silylation of the amino group, would increase the compound's volatility and thermal stability, making it amenable to GC analysis.

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. An electron capture detector (ECD) would be highly sensitive to the halogenated nature of the compound, while a mass spectrometer (MS) detector would provide structural confirmation.

Table 2: Hypothetical GC Method Parameters for a Derivatized Analyte This table outlines potential parameters for the GC analysis of a silylated derivative.

ParameterValue/Range
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier GasHelium
Inlet Temperature280 °C
Oven ProgramInitial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)
DetectorMass Spectrometer (MS) or Electron Capture Detector (ECD)
MS Transfer Line290 °C
Ion Source Temp.230 °C

This table provides a general framework for a potential GC method.

The structure of this compound does not possess a chiral center. However, if a chiral center is introduced during its synthesis or through a subsequent derivatization reaction, the resulting enantiomers would require separation and quantification. Chiral chromatography is the most effective technique for this purpose. This can be achieved using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used in HPLC for the separation of a broad range of chiral compounds.

The development of a chiral separation method would involve screening different types of chiral columns and mobile phases to achieve baseline separation of the enantiomers.

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a simpler and often faster alternative to chromatography for the quantification of this compound, particularly in pure form or in simple mixtures where interfering substances are absent.

UV-Visible spectroscopy is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Aromatic compounds like this compound are expected to exhibit strong UV absorbance due to the presence of the benzonitrile (B105546) chromophore.

To determine the concentration of the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, in accordance with the Beer-Lambert law. The choice of solvent is critical, and a solvent that does not absorb in the same region as the analyte, such as methanol or acetonitrile, should be used.

Table 3: Anticipated UV-Visible Spectroscopic Data The following data is projected based on the analysis of similar substituted benzonitriles.

ParameterAnticipated Value
SolventMethanol
λmax~240-260 nm
Molar Absorptivity (ε)High (indicative of an aromatic system)
Linearity RangeDependent on spectrophotometer, typically within an absorbance of 0.1 - 1.0

This table summarizes the expected UV-Visible spectroscopic properties.

Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. The fluorescence of a molecule depends on its structure and chemical environment. While benzonitrile itself is weakly fluorescent, the presence of an amino group (an auxochrome) can enhance fluorescence. However, the presence of heavy atoms like bromine and chlorine can also lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Therefore, it would be necessary to experimentally determine if this compound exhibits significant native fluorescence. If it is fluorescent, a method could be developed by measuring the fluorescence intensity at the emission maximum while exciting at the excitation maximum. Similar to UV-Visible spectroscopy, a calibration curve would be prepared using standard solutions. If the native fluorescence is weak, derivatization with a fluorescent tag could be an alternative approach. The sensitivity of fluorescence spectroscopy can be orders of magnitude higher than that of UV-Visible spectroscopy. The fluorescence properties of aniline (B41778) derivatives can be highly sensitive to the solvent environment.

Electrochemical Analysis Methods

Electrochemical analysis offers a sensitive and selective approach for the study of redox-active molecules like this compound. The presence of the electroactive amino group and the reducible benzonitrile moiety, influenced by multiple halogen substituents, makes this compound a suitable candidate for electrochemical investigation.

Voltammetry Techniques for Redox Properties

Voltammetry is a powerful electroanalytical technique used to study the redox behavior of a compound by measuring the current as a function of the applied potential. For this compound, voltammetric methods can provide valuable information about its oxidation and reduction potentials, the number of electrons transferred in the redox processes, and the stability of the resulting species.

The electrochemical behavior of this molecule is primarily dictated by the oxidation of the aromatic amino group and the reduction of the benzonitrile ring, which is activated towards reduction by the presence of electron-withdrawing halogen and cyano groups.

Oxidation of the Amino Group: The primary amino group attached to the aromatic ring is susceptible to electrochemical oxidation. This process typically involves the transfer of one or two electrons to form a radical cation or a quinone-diimine species, respectively. nih.gov The oxidation potential is highly dependent on the nature and position of other substituents on the benzene (B151609) ring. rsc.org Electron-withdrawing groups, such as the halogens (Br, Cl, F) and the nitrile group (CN), are expected to increase the oxidation potential by decreasing the electron density on the amino group, making it more difficult to oxidize compared to unsubstituted aniline. umn.eduacs.org

Reduction of the Halogenated Benzonitrile Moiety: The benzonitrile ring, substituted with multiple halogens, can undergo electrochemical reduction. The carbon-halogen bonds can be cleaved through a reductive process. researchgate.net The ease of reduction generally follows the trend I > Br > Cl > F, meaning the carbon-bromine bond would likely be the first to be reduced. researchgate.net The nitrile group itself is also electrochemically reducible at very negative potentials, but the reduction of the carbon-halogen bonds is expected to occur first. researchgate.netacs.org

The hypothetical redox reactions and the influential factors on the peak potentials are summarized in the interactive table below.

Redox Process Proposed Reaction Influencing Factors on Peak Potential (Ep) Expected Potential Range (vs. Ag/AgCl)
Oxidation Oxidation of the -NH2 group- Nature and position of halogen substituents - pH of the supporting electrolyte - Solvent+0.8 V to +1.5 V
Reduction Reductive cleavage of the C-Br bond- Electrode material - Solvent and supporting electrolyte-1.5 V to -2.5 V
Reduction Reductive cleavage of the C-Cl bond- Electrode material - Solvent and supporting electrolyteMore negative than C-Br reduction

Note: The potential ranges are estimates based on literature values for similarly substituted aromatic compounds and are subject to variation based on experimental conditions.

Amperometric Detection

Amperometry is an electrochemical detection technique where a constant potential is applied to a working electrode, and the resulting current is measured as a function of time or analyte concentration. It is a highly sensitive method suitable for the quantitative analysis of electroactive species.

For the determination of this compound, amperometric detection would likely be based on the oxidation of the amino group, as this process generally occurs at a more accessible potential and provides a stable signal. nih.govnih.gov The method involves setting the working electrode potential to a value on the limiting current plateau of the voltammetric oxidation peak of the analyte. At this potential, the measured current is directly proportional to the concentration of the compound.

The development of an amperometric method would involve the optimization of several key parameters, as detailed in the interactive table below.

Parameter Description Typical Considerations for Analysis
Working Electrode The electrode at which the oxidation of the analyte occurs.Glassy carbon, carbon paste, or modified electrodes are commonly used for the oxidation of aromatic amines.
Working Potential The constant potential applied to the working electrode.Selected from the mass-transport limited region of the oxidation peak of the analyte, typically around +1.0 V to +1.4 V vs. Ag/AgCl.
Supporting Electrolyte Provides conductivity to the solution and controls the pH.A buffer solution (e.g., phosphate or acetate (B1210297) buffer) is used to maintain a constant pH, as the oxidation of amines is often pH-dependent. rsc.org
Flow Rate (in FIA or HPLC) The rate at which the analyte solution is delivered to the detector cell.Optimized to achieve a balance between sensitivity and sample throughput.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Expected to be in the micromolar (µM) to nanomolar (nM) range, depending on the optimization of the system. nih.gov

Amperometric detection, especially when coupled with a separation technique like high-performance liquid chromatography (HPLC), can provide a highly selective and sensitive method for the quantification of this compound in complex mixtures.

Future Research Directions and Potential Niche Applications Non Clinical

Investigation as a Precursor in Material Science and Polymer Chemistry

The inherent reactivity and structural features of 2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile make it a compelling building block for novel materials and polymers. The presence of amino, cyano, and multiple halogen groups provides a versatile platform for a range of polymerization and modification reactions.

Future research could focus on its use as a monomer or cross-linking agent in the synthesis of high-performance polymers. The incorporation of this halogenated benzonitrile (B105546) unit could impart desirable properties such as thermal stability, flame retardancy, and specific optoelectronic characteristics. For instance, benzonitrile derivatives have shown promise in the development of materials with thermally activated delayed fluorescence (TADF) for application in organic light-emitting diodes (OLEDs). The unique substitution pattern of this compound could be leveraged to fine-tune the photophysical properties of resulting materials.

Potential Polymer TypeKey Feature Imparted by MonomerPotential Application Area
PolyimidesEnhanced thermal stability, flame retardancyAerospace, electronics
PolycarbonatesModified refractive index, durabilityOptical components
TADF PolymersTunable emission spectraOrganic Light-Emitting Diodes (OLEDs)

Role in Catalysis and Ligand Design (Purely chemical/material science)

The amino and cyano functionalities of this compound are excellent coordinating groups for metal ions, suggesting its potential in the design of novel ligands for catalysis. The electronic properties of the aromatic ring, influenced by the halogen substituents, can be systematically altered to modulate the catalytic activity of the resulting metal complexes.

Research in this area would involve the synthesis of coordination compounds with various transition metals and evaluating their efficacy in a range of catalytic transformations. The steric and electronic effects of the bromo, chloro, and fluoro groups could lead to catalysts with unique selectivity and reactivity profiles. For example, ligands derived from this compound could be explored in cross-coupling reactions, hydrogenations, or oxidations, which are fundamental processes in industrial chemistry.

Exploration of Supramolecular Assembly and Self-Organizing Systems

The potential for non-covalent interactions, such as hydrogen bonding (via the amino group) and halogen bonding (via the bromine and chlorine atoms), makes this compound an interesting candidate for the construction of supramolecular assemblies. These self-organizing systems are at the forefront of materials science, with applications in sensing, molecular recognition, and nanotechnology.

Future investigations could explore how this molecule self-assembles in different solvent systems and on various surfaces. By understanding the interplay of intermolecular forces, it may be possible to design and create ordered nanostructures with specific functions. The ability to control the assembly through external stimuli, such as light or temperature, would be a particularly valuable area of study.

Advanced Computational Design of Related Analogs with Tunable Properties

Computational chemistry offers a powerful tool for predicting the properties and reactivity of novel molecules. In the context of this compound, density functional theory (DFT) and other computational methods can be employed to design and screen a virtual library of related analogs.

By systematically varying the substituents on the benzonitrile core, it is possible to predict how these changes will affect key properties such as electronic structure, reactivity, and photophysical behavior. This in-silico approach can guide synthetic efforts, prioritizing the development of molecules with the most promising characteristics for specific applications. For example, computational screening could identify analogs with optimized properties for use as TADF emitters or as highly selective ligands in catalysis.

Computational MethodProperty to be PredictedRelevance to Application
Density Functional Theory (DFT)Electronic structure, reactivityCatalyst design, material properties
Time-Dependent DFT (TD-DFT)Excited state properties, absorption/emission spectraOptoelectronic materials (OLEDs)
Molecular Dynamics (MD)Self-assembly behavior, conformational analysisSupramolecular chemistry

Environmental Fate and Degradation Studies (Chemical perspective, not toxicology)

The presence of multiple halogen atoms on the aromatic ring of this compound raises questions about its environmental persistence and degradation pathways. Halogenated aromatic compounds are known for their stability and potential to accumulate in the environment.

From a purely chemical perspective, research is needed to understand the mechanisms by which this compound might degrade under various environmental conditions. Studies could focus on its susceptibility to photodegradation, microbial degradation, and advanced oxidation processes. Understanding these degradation pathways is crucial for developing strategies to mitigate any potential environmental impact and for designing next-generation compounds with improved environmental profiles. Research into the degradation of brominated flame retardants has shown that microbial consortia can be effective in breaking down these persistent organic pollutants. mdpi.com

Opportunities for Collaborative Interdisciplinary Research

The diverse potential applications of this compound create numerous opportunities for interdisciplinary collaboration. Chemists, materials scientists, physicists, and computational scientists can work together to unlock the full potential of this versatile molecule.

For instance, a collaboration between synthetic chemists and materials scientists could lead to the development of novel polymers with tailored properties. Similarly, a partnership between computational chemists and experimentalists could accelerate the discovery of new catalysts and functional materials based on this benzonitrile scaffold. Such collaborative efforts will be essential for translating the fundamental chemical properties of this compound into practical, high-impact applications.

Q & A

Q. What are the recommended synthetic routes for 2-amino-3-bromo-5-chloro-6-fluorobenzonitrile, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Pathways : Start with halogenated benzene precursors (e.g., 2-bromo-6-fluorobenzonitrile ) and introduce amino groups via Buchwald-Hartwig amination or nucleophilic substitution. Chlorination at the 5-position can be achieved using Cl₂/FeCl₃ under controlled conditions .
  • Characterization : Use FT-IR to confirm nitrile (C≡N) stretches (~2200 cm⁻¹) and NH₂ bending modes. Compare with IR spectra of analogous bromo-fluoro-benzonitriles (e.g., 3-bromo-4-fluorobenzonitrile ). HPLC (≥95% purity) and ¹H/¹³C NMR should resolve substituent positions and confirm regioselectivity .

Q. How can solubility challenges be addressed during purification?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures. For halogen-rich analogs like 5-bromo-2-chlorobenzoic acid, solubility in THF has been effective .
  • Chromatography : Optimize gradient elution on silica gel with ethyl acetate/hexane (1:4 to 1:2) to separate halogenated byproducts .

Advanced Research Questions

Q. How do electronic effects of multiple halogens influence reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Modeling : Apply density-functional theory (DFT) to map electron density distributions. The Colle-Salvetti correlation-energy formula can predict activation barriers for Suzuki-Miyaura couplings, where bromine’s leaving-group aptitude may dominate over fluorine’s electron-withdrawing effects .
  • Experimental Validation : Compare reaction rates with mono-halogenated analogs (e.g., 2-bromo-4-fluorobenzoic acid ). Use Hammett constants (σ) to quantify substituent effects .

Q. What strategies resolve contradictions in NMR spectral assignments for multi-halogenated aromatics?

Methodological Answer:

  • 2D NMR Techniques : Employ HSQC and HMBC to correlate ¹H-¹³C couplings, distinguishing overlapping signals (e.g., Cl vs. Br substituents). For example, 2-bromo-6-fluorobenzonitrile’s ¹³C shifts (~115 ppm for C-F) differ significantly from C-Br (~105 ppm) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., ⁷⁹Br/⁸¹Br isotopic splitting) to confirm peak assignments .

Q. How can regioselectivity be controlled during sequential halogenation?

Methodological Answer:

  • Directing Groups : Utilize nitriles (-CN) as meta-directing groups during electrophilic substitution. For example, 5-bromo-2-fluorophenylacetic acid’s synthesis prioritizes bromination at the 5-position due to nitrile’s electronic influence .
  • Temperature Modulation : Lower temperatures (-20°C) favor kinetic control in chlorination, as demonstrated in 3-bromo-4-chlorobenzotrifluoride synthesis .

Key Considerations for Researchers

  • Contamination Risks : Halogenated byproducts (e.g., 2-bromo-4-chlorophenylacetonitrile ) may co-elute during chromatography. Use GC-MS for trace analysis.
  • Safety Protocols : Store at 0–6°C to prevent decomposition, as recommended for halogenated nitriles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-5-chloro-6-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.